3-(3-Ethoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(3-Ethoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a triazole-thione derivative characterized by a 1,2,4-triazole core substituted with a 3-ethoxyphenyl group at position 3, a thione moiety at position 5, and a Schiff base linkage formed between the amino group at position 4 and a 3-methylthiophene-2-carbaldehyde.
Properties
CAS No. |
497921-62-7 |
|---|---|
Molecular Formula |
C16H16N4OS2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H16N4OS2/c1-3-21-13-6-4-5-12(9-13)15-18-19-16(22)20(15)17-10-14-11(2)7-8-23-14/h4-10H,3H2,1-2H3,(H,19,22)/b17-10+ |
InChI Key |
GDINBMKZUATUPN-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CS3)C |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Condensation Reactions
The methyleneamino group at position 4 is introduced via a Knoevenagel condensation , a reaction between an aldehyde (e.g., 3-methylthiophene-2-carbaldehyde) and a triazole derivative containing an active methylene group. This reaction typically occurs under reflux conditions in solvents like ethanol, with catalytic bases such as piperidine.
Mechanism :
-
Enolate formation : A base deprotonates the active methylene group of the triazole.
-
Nucleophilic attack : The enolate attacks the aldehyde carbonyl carbon.
-
Elimination : Water is removed to form the double bond, yielding the methyleneamino group.
Oxidation and Reduction
The thione group (C=S) in the triazole ring undergoes redox reactions:
-
Oxidation : Converts the thione to a thiono (C=O) derivative using oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction : Reduces the thione to a thiol (C=SH) group using reagents such as sodium borohydride or lithium aluminum hydride.
These reactions alter the compound’s electronic properties, influencing its biological interactions.
Substitution Reactions
The triazole and thiophene moieties participate in nucleophilic substitution:
-
Triazole ring : Substitution at the 3-position (ethoxyphenyl group) or 4-position (methyleneamino group) may occur under specific conditions .
-
Thiophene ring : The methyl group at position 3 of the thiophene moiety could undergo alkylation or halogenation .
For example, substitution at the dichlorophenyl group (if present) is common in similar triazoles, using nucleophiles like amines or thiols .
Comparison of Reactions
| Reaction Type | Mechanism | Conditions | Applications |
|---|---|---|---|
| Condensation | Knoevenagel | Reflux in ethanol, base | Synthesis of methyleneamino derivative |
| Oxidation | Redox conversion | H₂O₂, KMnO₄ | Modifying thione reactivity |
| Reduction | Thione → Thiol | NaBH₄, LiAlH₄ | Generating thiol analogs |
| Substitution | Nucleophilic | Alkylating agents, heat | Functional group modification |
Structural Influences
-
Thiophene substitution : The 3-methylthiophen-2-yl group enhances lipophilicity, potentially improving membrane permeability.
-
Triazole-thione core : Critical for antimicrobial activity, as shown in related triazole derivatives .
Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds with a triazole core exhibit significant activity against various bacterial and fungal strains. In a study focusing on 1,2,4-triazole derivatives, it was found that certain compounds demonstrated potent antimicrobial effects against Staphylococcus aureus and Candida albicans . The presence of the ethoxyphenyl and methylthiophenyl groups in the structure may enhance these activities through synergistic effects.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various in vitro studies. For instance, derivatives of triazoles have shown effectiveness against cancer cell lines such as HT29 (colon cancer) and others . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation pathways.
Case Study: Synthesis and Biological Evaluation
A recent study synthesized various triazole derivatives and tested their biological activities. Among them, a compound structurally similar to 3-(3-Ethoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione exhibited significant cytotoxicity against cancer cell lines, suggesting its potential for further development as an anticancer drug .
Agricultural Applications
Fungicides and Herbicides
Triazoles are commonly used in agriculture as fungicides due to their ability to inhibit fungal growth. The compound may also possess herbicidal properties due to its structural characteristics. Studies have shown that triazole-based fungicides can effectively control plant pathogens while being less harmful to non-target organisms .
Case Study: Efficacy Against Plant Pathogens
Research has documented the efficacy of triazole derivatives against specific plant pathogens. For example, compounds similar to 3-(3-Ethoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione were tested for their ability to suppress fungal diseases in crops like wheat and maize . Results indicated a significant reduction in disease incidence compared to untreated controls.
Material Science
Polymerization Initiators
The unique chemical properties of triazoles enable their use as polymerization initiators in the synthesis of advanced materials. Their ability to undergo radical reactions makes them suitable for producing polymers with specific properties .
Case Study: Development of Triazole-Based Polymers
In a study involving the synthesis of triazole-based polymers, researchers reported enhanced thermal stability and mechanical properties compared to traditional polymer systems. This advancement opens avenues for applications in coatings, adhesives, and composite materials.
Data Table: Summary of Biological Activities
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Physicochemical Properties
The biological and chemical properties of triazole-thiones are heavily influenced by substituents on the triazole ring and the Schiff base moiety. Below is a comparative analysis with structurally related compounds:
Electronic and Steric Influences
- Ethoxyphenyl vs. Methoxyphenyl : The ethoxy group in the target compound confers greater lipophilicity compared to methoxy analogs, which may enhance membrane permeability in biological systems .
- Thiophene vs.
- Schiff Base Linkers : Compounds with heteroaromatic aldehydes (e.g., thiophene, furan) exhibit broader bioactivity spectra than those with purely aliphatic or phenyl groups, attributed to π-π stacking interactions in target binding .
Pharmacological Potential
While direct data on the target compound’s bioactivity is absent, related triazole-thiones demonstrate:
- Antimicrobial Activity : Thiophene-containing derivatives (e.g., from ) show efficacy against Gram-positive bacteria due to thiophene’s ability to disrupt cell membranes .
- Antioxidant Properties : Methoxyphenyl analogs in exhibit radical scavenging activity, suggesting the ethoxy variant may have similar or enhanced effects .
Structural Characterization Tools
- Spectroscopic Analysis : IR and NMR data from validate the planar geometry of triazole-thiones, consistent with DFT-predicted structures .
Biological Activity
The compound 3-(3-Ethoxyphenyl)-4-(((3-methylthiophen-2-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and various biological activities of this compound, including its antiviral, anticancer, and antimicrobial properties.
Synthesis and Structural Characteristics
This compound can be synthesized via a Knoevenagel reaction , which involves the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The resulting product undergoes further modifications to yield the final triazole derivative. The crystal structure analysis indicates that the compound is planar with specific dihedral angles contributing to its stability through intermolecular hydrogen bonding interactions .
Antiviral Activity
Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thione exhibit significant antiviral properties. For instance, compounds structurally similar to our target compound have shown promising activity against herpes simplex virus (HSV) in Vero E6 cell cultures. The incorporation of various substituents has been linked to enhanced cytotoxicity and selectivity indices compared to standard antiviral agents like ribavirin .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, certain derivatives have exhibited moderate cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells. The effective concentration (EC50) values for these compounds ranged from 2 to 17 µM, indicating their potential as anticancer agents. Notably, some compounds showed activity comparable to established chemotherapeutics such as dacarbazine and erlotinib .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are also noteworthy. Compounds similar to the one have demonstrated significant antifungal activity against various fungal strains. Studies indicate that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .
Case Studies
- Antiviral Study : A study conducted on triazole derivatives revealed that the introduction of thiobutyl substituents significantly increased antiviral activity against HSV. The selectivity index was notably higher than that of ribavirin, highlighting the potential for developing new antiviral therapies based on this scaffold .
- Anticancer Activity : Research on a series of 1,2,4-triazole derivatives showed that specific substitutions led to increased cytotoxicity against aggressive cancer cell lines. One derivative was found to be particularly effective against triple-negative breast cancer cells, with an EC50 value significantly lower than conventional treatments .
- Antimicrobial Efficacy : A comparative analysis of various synthesized triazole derivatives indicated that certain modifications enhanced their antifungal properties. These findings suggest a pathway for developing new antifungal agents based on triazole chemistry .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1,2,4-triazole-5(4H)-thione derivatives, and how can they be optimized for this compound?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step condensation reactions. For example, analogous triazole-thiones are synthesized by reacting thiosemicarbazides with aldehydes or ketones under acidic conditions . Optimization involves adjusting reaction time, temperature, and solvent polarity. Microwave-assisted synthesis (as in ) can enhance yield and reduce side products. Purification via recrystallization (e.g., ethanol or methanol) is standard.
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Confirms the presence of thione (-C=S) and triazole ring vibrations (e.g., peaks ~1200–1250 cm⁻¹ for C-N stretches) .
- NMR : H and C NMR identify substituent environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for -OCHCH) .
- Elemental Analysis : Validates molecular formula.
Q. How can reaction intermediates be monitored during synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization or iodine staining tracks reaction progress. For complex intermediates, LC-MS or GC-MS provides molecular weight confirmation .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict and validate molecular properties?
- Molecular geometry : Bond lengths and angles compared to X-ray crystallography data.
- Vibrational frequencies : Validate IR spectra via scaled frequency calculations.
- NMR chemical shifts : GIAO method correlates theoretical and experimental shifts .
Q. What strategies resolve discrepancies between experimental and computational data?
- Methodological Answer :
- Solvent Effects : Include solvent models (e.g., PCM) in DFT to account for polarity shifts in NMR/IR .
- Conformational Sampling : Perform torsional angle scans (e.g., ±180° in 20° steps) to identify low-energy conformers .
- Crystallographic Validation : Use SHELXL ( ) to refine crystal structures and compare with DFT-optimized geometries.
Q. How can crystallographic software (e.g., SHELX, ORTEP-3) improve structural analysis?
- Methodological Answer :
- SHELXL : Refines X-ray data to determine bond distances, angles, and thermal parameters. For example, SHELXL’s restraints handle disorder in the ethoxyphenyl group .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement, critical for identifying dynamic substituents (e.g., rotating methyl groups) .
Q. What experimental design considerations are critical for bioactivity studies (e.g., antimicrobial assays)?
- Methodological Answer :
- Positive Controls : Use standard agents (e.g., fluconazole for antifungal tests).
- Dose-Response Curves : Assess IC values via microdilution assays ().
- Structure-Activity Relationship (SAR) : Vary substituents (e.g., thiophene vs. furan in ) to identify pharmacophores.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
